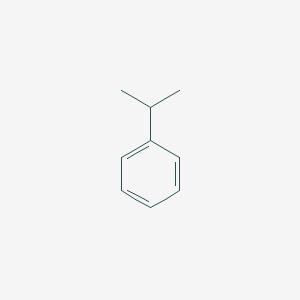![molecular formula C31H36O11 B047999 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol CAS No. 613684-55-2](/img/structure/B47999.png)
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol is a useful research compound. Its molecular formula is C31H36O11 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantiomeric Neolignans from Lobelia Chinensis
A study by Chen et al. (2010) isolated enantiomeric neolignans related to the compound from Lobelia Chinensis. Their structures were elucidated using extensive spectroscopic analyses. This research contributes to understanding the chemical composition of Lobelia Chinensis and its potential applications.
Phytochemicals from Sorbus Lanata
Uddin et al. (2013) identified several new phenolic compounds, including ones structurally similar to the given compound, in their study of Sorbus Lanata Uddin et al. (2013). This research sheds light on the plant's chemical profile and potential antioxidant properties.
Neolignans from Myristica Fragrans
Li and Yang (2007) isolated new neolignans from Myristica Fragrans, showing structural similarities to the compound Li and Yang (2007). Their findings contribute to the understanding of Myristica Fragrans' chemical makeup.
Antioxidant Lignans from Broussonetia Papyrifera
Mei et al. (2009) discovered new lignans, including one structurally similar to your compound, in Broussonetia Papyrifera Mei et al. (2009). They demonstrated these compounds' antioxidant activities, suggesting potential therapeutic applications.
Phenolic Compounds from Kokuto
Takara et al. (2003) isolated new phenolic compounds from Kokuto, a non-centrifuged cane sugar, including compounds related to the one Takara et al. (2003). This expands the understanding of Kokuto's chemical profile.
Synthesis of Phenolic Propane-1,2- and 1,3-diols
Tyman and Payne (2006) researched the synthesis of isomeric 3-(hydroxyphenyl)propane-1,2-diols from allylic precursors Tyman and Payne (2006). This research is important for understanding the synthesis processes of related compounds.
New Compounds from Rhododendron Mariae Hance
Guo et al. (2014) isolated new compounds, including neolignans and phenylpropanoids, from Rhododendron Mariae Hance Guo et al. (2014). These findings contribute to the understanding of this plant's chemical constituents.
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
Meilert et al. (2004) explored the asymmetric synthesis of polyketide spiroketals, related to the compound of interest Meilert et al. (2004). This research aids in the synthesis and understanding of similar complex molecules.
Mechanism of Action
Target of Action
Erythro-Guaiacylglycerol-beta-O-4’-dehydrodisinapyl ether, also known as Compound 122, primarily targets the germination process in plants
Mode of Action
Compound 122 interacts with its targets by inhibiting the germination process
Biochemical Pathways
The biochemical pathways affected by Compound 122 are those involved in seed germination . Germination is a complex process that involves the activation of various metabolic pathways leading to the growth of a new plant from a seed. By inhibiting this process, Compound 122 affects the normal growth and development of the plant.
Pharmacokinetics
It is known that the compound can be isolated from brassica fruticulosa , suggesting that it is likely absorbed and distributed within the plant
Result of Action
The primary result of Compound 122’s action is the inhibition of lettuce germination
properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGTSCVCJANHX-BVTOZUDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

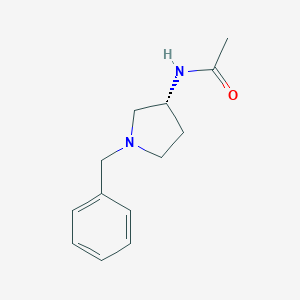
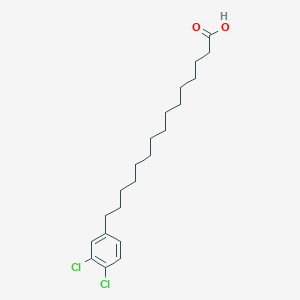
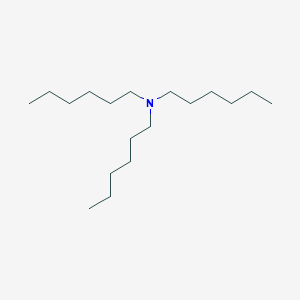
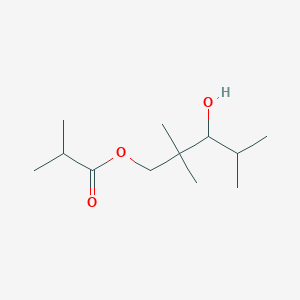

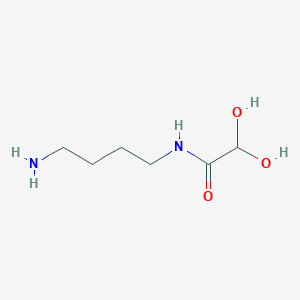
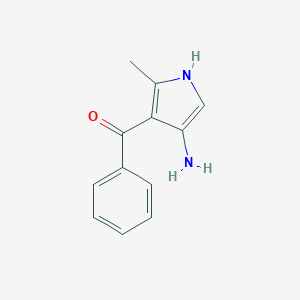
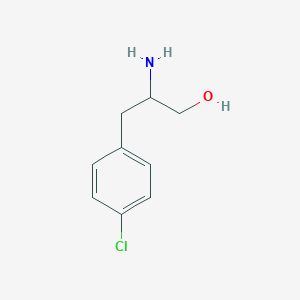
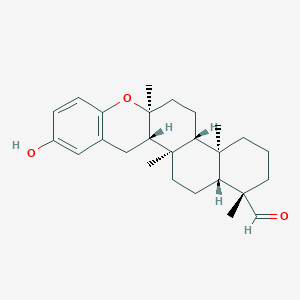

![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)


